1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene
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Overview
Description
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a prop-2-yn-1-yloxy group
Preparation Methods
The synthesis of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-fluorobenzene and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Procedure: The propargyl alcohol is reacted with 1-bromo-2-fluorobenzene in the presence of a base to form the desired product. The reaction is typically conducted in a solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound
Chemical Reactions Analysis
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst. For example, it can undergo Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes
Scientific Research Applications
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Researchers investigate its potential as a building block for the synthesis of biologically active compounds
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds.
Oxidation and Reduction: The prop-2-yn-1-yloxy group can be oxidized or reduced through standard organic chemistry mechanisms involving electron transfer.
Comparison with Similar Compounds
1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene can be compared with similar compounds such as:
1-Bromo-4-fluorobenzene: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain synthetic applications.
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Lacks the bromine atom, which limits its use in substitution reactions.
2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene: A positional isomer with similar properties but different reactivity due to the position of the substituents
Properties
Molecular Formula |
C9H6BrFO |
---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
1-bromo-2-fluoro-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h1,3-4,6H,5H2 |
InChI Key |
HOAKXHFXGZXIFR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
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